molecular formula C11H11NO2 B3023123 Methyl 2-methyl-1H-indole-5-carboxylate CAS No. 57663-18-0

Methyl 2-methyl-1H-indole-5-carboxylate

Cat. No.: B3023123
CAS No.: 57663-18-0
M. Wt: 189.21 g/mol
InChI Key: WBTQQYISPCCLIS-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-1H-indole-5-carboxylate” is a chemical compound with the empirical formula C10H9NO2 . It is a substituted 1H-indole and can be prepared by the esterification of indole-5-carboxylic acid .


Synthesis Analysis

The synthesis of this compound can be achieved by the esterification of indole-5-carboxylic acid . Additionally, it can be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Molecular Structure Analysis

The molecular weight of “this compound” is 175.18 . The SMILES string representation of the molecule is COC(=O)c1ccc2[nH]ccc2c1 .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used as a reactant in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±15.0 °C at 760 mmHg, and a flash point of 154.4±20.4 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Manufacturing Applications

Methyl 2-methyl-1H-indole-5-carboxylate and its derivatives have been explored in various synthesis and manufacturing applications. For instance, Huang et al. (2010) described the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, achieving production scales of over 60 kg for specific derivatives, indicating the feasibility of large-scale manufacturing of these compounds under optimized conditions (Huang et al., 2010).

Conformational Studies in Peptides

Derivatives of this compound have been used in the synthesis of conformationally constrained tryptophan analogues. These compounds, with a ring bridging the α-carbon and the 4-position of the indole ring, have been designed for peptide and peptoid conformation elucidation studies, as demonstrated by Horwell et al. (1994, 1995) (Horwell et al., 1994); (Horwell et al., 1995).

Spectroscopic Profiling and Computational Studies

This compound derivatives have been the subject of spectroscopic and computational studies. Almutairi et al. (2017) used FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy to profile Methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, demonstrating its potential as a precursor to biologically active molecules (Almutairi et al., 2017).

Chemical Synthesis and Reactivity

Various chemical synthesis and reactivity studies have been conducted. For example, Shestakov et al. (2009) explored the synthesis of 5H-pyrimido[5,4-b]indole derivatives using methyl 3-amino-1H-indole-2-carboxylates (Shestakov et al., 2009). Additionally, Rogness and Larock (2009) developed a high-yielding synthesis of a novel indole-indolone ring system using methyl indole-2-carboxylates and arynes (Rogness & Larock, 2009).

Anti-Cancer Activity

Some methyl indole-3-carboxylate derivatives, closely related to this compound, have been synthesized and investigated for their anti-cancer activity. Niemyjska et al. (2012) studied two new derivatives and reported their inhibitory effects on the growth of several cancer cell lines (Niemyjska et al., 2012).

Application in Microwave-Assisted Synthesis

Bellavita et al. (2022) reported a microwave-assisted synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, demonstrating the method's efficiency and high regioselectivity (Bellavita et al., 2022).

Molecular Docking Studies

Reddy et al. (2022) synthesized a series of new compounds using 1H-indole-2-carboxylic acids, including molecular docking studies to predict binding interactions with target proteins (Reddy et al., 2022).

Safety and Hazards

“Methyl 2-methyl-1H-indole-5-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

“Methyl 2-methyl-1H-indole-5-carboxylate” can be used as a useful synthon in Sonogashira cross-coupling reactions . Its potential applications in the synthesis of novel compounds and in various chemical reactions make it a promising compound for future research.

Mechanism of Action

Properties

IUPAC Name

methyl 2-methyl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTQQYISPCCLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ethanol (10 ml) solution of methyl 4-nitro-3-(oxopropyl)benzoate (13.0 g), added is palladium-carbon (5%, 2.6 g) in a nitrogen atmosphere. This is purged with hydrogen, and further stirred at room temperature for 3 hours and then at 60° C. for 19 hours. The solid is removed through filtration, and the filtrate is concentrated. The resulting oily product is crystallized from toluene. The crystal formed is collected and dried to obtain 5-(methoxycarbonyl)-2-methylindole (8.42 g).
Name
palladium-carbon
Quantity
2.6 g
Type
catalyst
Reaction Step One
Name
methyl 4-nitro-3-(oxopropyl)benzoate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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